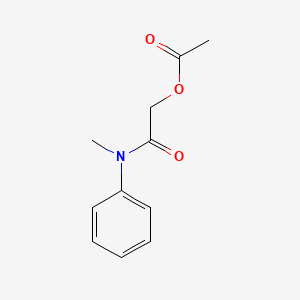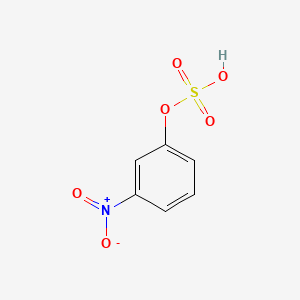
Ethanimidothioic acid, N-(((butylamino)carbonyl)oxy)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanimidothioic acid, N-(((butylamino)carbonyl)oxy)-, methyl ester is a chemical compound known for its diverse applications in various fields. It is a derivative of ethanimidothioic acid and is characterized by the presence of a butylamino group and a methyl ester functional group. This compound is often used in scientific research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethanimidothioic acid, N-(((butylamino)carbonyl)oxy)-, methyl ester typically involves the reaction of ethanimidothioic acid with butylamine and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of ethanimidothioic acid with butylamine: This step involves the formation of an intermediate compound through the nucleophilic attack of butylamine on ethanimidothioic acid.
Reaction with methyl chloroformate: The intermediate compound is then reacted with methyl chloroformate to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanimidothioic acid, N-(((butylamino)carbonyl)oxy)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butylamino or methyl ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethanimidothioic acid, N-(((butylamino)carbonyl)oxy)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of ethanimidothioic acid, N-(((butylamino)carbonyl)oxy)-, methyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methomyl: A carbamate insecticide with a similar structure but different functional groups.
Carbaryl: Another carbamate insecticide with a different substitution pattern.
Aldicarb: A carbamate insecticide with a similar mechanism of action but different chemical structure.
Uniqueness
Ethanimidothioic acid, N-(((butylamino)carbonyl)oxy)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound in multiple fields.
Propriétés
Numéro CAS |
62490-39-5 |
|---|---|
Formule moléculaire |
C8H16N2O2S |
Poids moléculaire |
204.29 g/mol |
Nom IUPAC |
methyl (1Z)-N-(butylcarbamoyloxy)ethanimidothioate |
InChI |
InChI=1S/C8H16N2O2S/c1-4-5-6-9-8(11)12-10-7(2)13-3/h4-6H2,1-3H3,(H,9,11)/b10-7- |
Clé InChI |
DVDRRADVKQOADY-YFHOEESVSA-N |
SMILES isomérique |
CCCCNC(=O)O/N=C(/C)\SC |
SMILES canonique |
CCCCNC(=O)ON=C(C)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















